An In-Depth Technical Guide to 2'-Trifluoroacetylamino-2'-deoxycytidine (2'-TFA-NH-dC)
An In-Depth Technical Guide to 2'-Trifluoroacetylamino-2'-deoxycytidine (2'-TFA-NH-dC)
Abstract: This technical guide provides a comprehensive overview of 2'-Trifluoroacetylamino-2'-deoxycytidine (2'-TFA-NH-dC), a pivotal modified nucleoside in the fields of medicinal chemistry and nucleic acid research. We delve into its core chemical structure, physicochemical properties, and the rationale behind its synthesis and application. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic use of 2'-TFA-NH-dC as a building block for therapeutic oligonucleotides and novel nucleoside analogs. We will explore its impact on the stability, conformation, and biological activity of nucleic acids, supported by detailed experimental protocols and characterization methodologies.
Introduction: The Significance of 2'-Ribose Modifications
The development of synthetic nucleoside analogs is a cornerstone of modern drug discovery, leading to significant advances in antiviral and anticancer therapies.[][2] The 2'-position of the (deoxy)ribose sugar is a critical site for chemical modification, as alterations at this position can profoundly influence the biological and physical properties of a nucleoside or an oligonucleotide.[3] Modifications can impart desirable therapeutic characteristics, such as enhanced nuclease resistance, improved binding affinity to target RNA or DNA, and specific conformational preferences.
2'-Trifluoroacetylamino-2'-deoxycytidine (2'-TFA-NH-dC) emerges as a compound of interest within this context. It is a derivative of deoxycytidine, where the 2'-hydroxyl group is replaced by a trifluoroacetylamino (-NH-CO-CF₃) moiety.[] This modification serves two primary purposes:
-
A Protected Amine Source: It provides a stable, protected form of a 2'-amino group, which is crucial during the harsh chemical conditions of automated oligonucleotide synthesis.
-
A Modulator of Physicochemical Properties: The inherent properties of the trifluoroacetylamino group—its size, stereoelectronics, and the strong electron-withdrawing nature of the trifluoromethyl group—confer unique characteristics to the nucleoside and any oligonucleotide incorporating it.[4]
This guide will dissect the structure of 2'-TFA-NH-dC, elucidate its properties, and provide practical insights into its application and characterization.
Chemical Structure and Physicochemical Properties
The unique functionality of 2'-TFA-NH-dC stems directly from its molecular architecture. The structure combines the familiar cytosine base and a deoxyribose sugar backbone with the influential 2'-trifluoroacetylamino modification.
Molecular Structure
The IUPAC name for this compound is N-[(2R,3R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide.[] The key structural components are:
-
Cytosine Base: The pyrimidine nucleobase responsible for forming a Watson-Crick base pair with guanine.
-
Deoxyribose Sugar: The five-carbon sugar that forms the backbone of DNA.
-
2'-Trifluoroacetylamino Group: This substituent replaces the hydrogen atom typically found at the 2'-position in canonical deoxycytidine. The trifluoroacetyl (TFA) group acts as a robust protecting group for the 2'-amino functionality.
Caption: Molecular structure of 2'-TFA-NH-dC.
Physicochemical Data
The introduction of the trifluoroacetylamino group significantly alters the properties of the parent deoxycytidine nucleoside.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃F₃N₄O₅ | [] |
| Molecular Weight | 338.24 g/mol | [] |
| Density | 1.9 ± 0.1 g/cm³ | [] |
| Appearance | White powder (typical) | [2] |
| Purity (Commercial) | ≥97% (by HPLC) | [] |
| Synonyms | 2'-trifluoroacetamido-2'-deoxycytidine; 2'-Deoxy-2'-[(trifluoroacetyl)amino]cytidine | [] |
The high electronegativity of the three fluorine atoms makes the TFA group strongly electron-withdrawing. This has two major consequences:
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Increased Acidity of the N-H Proton: The N-H proton of the amide is more acidic than in a standard acetamido group, which can influence hydrogen bonding potential.
-
Stabilization of the Amide Bond: The inductive effect strengthens the amide bond, making the TFA group a stable protecting group under the conditions of oligonucleotide synthesis.[4]
Synthesis and Incorporation into Oligonucleotides
While 2'-TFA-NH-dC can be studied as a standalone nucleoside analog, its primary utility lies in its incorporation into synthetic DNA or RNA strands as a phosphoramidite building block. The TFA group is critical for this process, serving as a protecting group for the 2'-amino function that is stable during the synthesis cycle but removable during final deprotection.
The Oligonucleotide Synthesis Cycle
Automated solid-phase oligonucleotide synthesis is a cyclical process involving four key steps for the addition of each nucleotide. The incorporation of a 2'-TFA-NH-dC phosphoramidite follows this same fundamental workflow.
Caption: The four-step cycle for oligonucleotide synthesis.
Expertise Insight: The choice of activator during the coupling step is critical.[5] Activators like 5-ethylthio-1H-tetrazole (ETT) are sufficiently acidic to protonate the diisopropylamino group of the phosphoramidite, making it highly reactive towards the free 5'-hydroxyl group. The stability of the 2'-TFA group under the acidic deblocking conditions is a key reason for its selection as a protecting group; it remains intact while the 5'-DMTr group is efficiently removed.[5]
Spectroscopic Characterization
Confirming the identity and purity of 2'-TFA-NH-dC, both as a monomer and within an oligonucleotide, relies on a combination of NMR spectroscopy and mass spectrometry.[6]
Trustworthiness through Validation: Each analytical technique provides orthogonal data, creating a self-validating system for structural confirmation. Mass spectrometry confirms the overall mass, while multi-nuclear NMR confirms the specific atomic connectivity and chemical environment.
| Technique | Expected Observations and Insights |
| ¹H NMR | - Distinct signals for sugar protons (H1' to H5'). The chemical shift and coupling constants of H2' and H3' provide information on the sugar pucker conformation. - Cytosine protons (H5, H6). - A downfield-shifted NH proton coupled to H2', confirming the 2'-amino linkage. |
| ¹³C NMR | - Characteristic peaks for all 11 carbon atoms. The carbonyl carbon of the TFA group will appear significantly downfield. - CF₃ carbon will show a characteristic quartet due to coupling with the three fluorine atoms. |
| ¹⁹F NMR | - A single, sharp singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. This is a highly sensitive and unambiguous method for confirming the presence of the TFA moiety. |
| Mass Spec. (ESI-MS) | - Detection of the [M+H]⁺ or [M-H]⁻ ion corresponding to the exact molecular weight (338.24). High-resolution mass spectrometry can confirm the elemental composition. |
Properties and Applications in Drug Development
The incorporation of 2'-TFA-NH-dC into oligonucleotides is a strategic choice to impart specific, therapeutically relevant properties. The resulting 2'-amino functionality (after TFA removal) is a key driver of these effects.
Impact on Oligonucleotide Properties
-
Enhanced Nuclease Resistance: The 2'-amino group provides steric bulk in the minor groove of the DNA/RNA duplex, which shields the phosphodiester backbone from degradation by cellular nucleases. This is a critical factor for increasing the in vivo stability and therapeutic window of oligonucleotide drugs. Studies on similar 2'-modified nucleotides, such as 2'-fluoroarabinonucleic acid (2'F-ANA), have demonstrated dramatically increased stability against enzymatic cleavage compared to natural DNA and RNA.[7]
-
Modulation of Binding Affinity (Tₘ): The 2'-amino group is protonated at physiological pH, carrying a positive charge. This charge can form favorable electrostatic interactions with the negatively charged phosphate backbone of the target strand, often leading to a significant increase in the thermal stability (melting temperature, Tₘ) of the resulting duplex. This enhanced binding affinity can improve the potency of antisense oligonucleotides or siRNAs.
-
Conformational Preference: Modifications at the 2'-position strongly influence the sugar pucker conformation. While unmodified deoxyribose sugars prefer a C2'-endo (B-form DNA) pucker, many 2'-modifications, including 2'-amino, bias the equilibrium towards a C3'-endo pucker, which is characteristic of A-form RNA helices. This "RNA-mimicking" property is highly advantageous for antisense oligonucleotides that target RNA, as it pre-organizes the drug into a conformation favorable for binding.
Therapeutic Potential
The properties imparted by the 2'-amino modification make these oligonucleotides promising candidates for various therapeutic approaches:
-
Antisense Oligonucleotides (ASOs): High binding affinity and nuclease resistance are hallmarks of effective ASOs.
-
siRNA Therapeutics: Stability and proper conformational geometry are crucial for efficient processing by the RNA-induced silencing complex (RISC).
-
Aptamers: The modified chemical functionality can enhance the structural diversity and binding capabilities of aptamers for their targets.
Furthermore, 2'-TFA-NH-dC and its deprotected form, 2'-amino-dC, are valuable intermediates in the synthesis of more complex nucleoside analogs with potential direct antiviral or anticancer activity.[][2]
Caption: Logic flow from synthesis to therapeutic application.
Experimental Protocols
The following protocols are provided as a representative guide for the incorporation and subsequent deprotection of a 2'-TFA-NH-dC-modified oligonucleotide.
Protocol 6.1: Automated Solid-Phase Synthesis
Objective: To incorporate a 2'-TFA-NH-dC phosphoramidite into a custom oligonucleotide sequence.
Methodology:
-
Synthesizer Setup: Program the DNA/RNA synthesizer with the desired sequence, specifying the use of the 2'-TFA-NH-dC phosphoramidite at the appropriate cycle. Ensure all reagent bottles (activator, capping reagents, oxidizer, deblocking acid) are fresh and properly installed.
-
Phosphoramidite Preparation: Dissolve the 2'-TFA-NH-dC phosphoramidite in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M). Install the vial on the designated synthesizer port.
-
Initiation of Synthesis: Start the synthesis run on a solid support (e.g., CPG) pre-loaded with the first nucleoside of the sequence (3'-end).
-
Synthesis Cycle (Automated):
-
Deblocking: The 5'-DMTr protecting group is removed by a 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane wash.[5] The instrument's colorimeter should detect the release of the orange trityl cation as a qualitative measure of coupling efficiency from the previous step.
-
Coupling: The 2'-TFA-NH-dC phosphoramidite solution is co-delivered with an activator (e.g., 0.25 M DCI or 0.45 M ETT) to the synthesis column. Coupling time is typically 2-5 minutes.
-
Capping: A 1:1 mixture of acetic anhydride and 1-methylimidazole is used to acetylate any unreacted 5'-hydroxyl groups.
-
Oxidation: A solution of iodine in THF/water/pyridine is used to oxidize the phosphite triester to the more stable phosphate triester.
-
-
Chain Elongation: The cycle is repeated until the full-length oligonucleotide is synthesized.
-
Final Detritylation: The terminal 5'-DMTr group is typically left on for purification purposes ("Trityl-On" purification).
Protocol 6.2: Cleavage and Deprotection
Objective: To cleave the oligonucleotide from the solid support and remove all protecting groups (including the 2'-TFA group).
Methodology:
-
Ammonia Cleavage: Transfer the solid support from the synthesis column to a screw-cap vial. Add concentrated ammonium hydroxide.
-
Base Deprotection: Heat the sealed vial at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the CPG support and removes the protecting groups from the nucleobases (e.g., benzoyl, isobutyryl).
-
TFA Group Removal: The conditions for base deprotection (hot ammonium hydroxide) are also sufficient to hydrolyze the trifluoroacetyl amide bond, yielding the free 2'-amino group.
-
Evaporation: After cooling, carefully evaporate the ammonium hydroxide solution to dryness using a centrifugal evaporator.
-
Purification: Resuspend the crude oligonucleotide pellet in an appropriate buffer. Purify using HPLC or polyacrylamide gel electrophoresis (PAGE). Trityl-on purification via a reverse-phase cartridge is a common and effective first-pass purification strategy.
-
Final Analysis: Confirm the mass of the final product using ESI-MS and assess purity by analytical HPLC.
Conclusion and Future Outlook
2'-Trifluoroacetylamino-2'-deoxycytidine is more than just a modified nucleoside; it is an enabling tool for advanced drug development and nucleic acid research. Its robust chemical nature makes it an ideal protected synthon for introducing the highly valuable 2'-amino functionality into oligonucleotides. The resulting modified nucleic acids exhibit superior nuclease resistance and binding affinity, properties that are essential for the development of next-generation antisense, siRNA, and aptamer-based therapeutics.
Future research will likely focus on exploring the effects of multiple 2'-amino incorporations within a single oligonucleotide, as well as using the 2'-amino group as a chemical handle for post-synthetic conjugation of other functional moieties, such as fluorescent dyes, delivery agents, or cross-linking agents. As the demand for potent and stable nucleic acid drugs continues to grow, the strategic application of building blocks like 2'-TFA-NH-dC will remain central to innovation in the field.
References
- Current time inform
-
Hakoshima T, et al. The crystal and molecular structure of 2'-deoxy-2'-fluoroinosine monohydrate. Nucleic Acids Res. 1981;9(4):711-729. [Link]
-
Cytidine, 2'-deoxy-N-(trifluoroacetyl)-, 3',5'-bis(trifluoroacetate) - NIST WebBook. [Link]
-
Dowler T, et al. Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA). Org Biomol Chem. 2009;7(17):3454-3459. [Link]
-
Supporting Information - The Royal Society of Chemistry. [Link]
-
Predicted physicochemical properties of TFA (compound 2) and compounds 3 and 10. ResearchGate. [Link]
-
Timofeev I, et al. Synthesis and applications of theranostic oligonucleotides carrying multiple fluorine atoms. Russ J Bioorg Chem. 2020;46:347-367. [Link]
-
Shelbourne M. Synthesis and applications of oligonucleotides containing 2'-modified nucleosides. University of Southampton, Doctoral Thesis. 2012. [Link]
-
Lane AN, et al. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. Metabolites. 2019;9(9):175. [Link]
-
Dalla-Vechia J, et al. The Impact of Trifluoroacetic Acid on Peptide Cocrystallization: Multicomponent Crystals of l-Leu-l-Leu Dipeptides. Cryst Growth Des. 2018;18(8):4639-4648. [Link]
-
2'-Deoxy-2'-fluorocytidine - Wikipedia. [Link]
-
Deoxycytidine - Wikipedia. [Link]
-
Le P, et al. The Effect of 2′F-RNA on I-Motif Structure and Stability. Int J Mol Sci. 2021;22(17):9413. [Link]
-
Trifluoroacetic acid - Wikipedia. [Link]
-
Deoxycytidine | C9H13N3O4 | CID 13711 - PubChem. [Link]
-
Crystal structure of TFA form II, showing the hydrogen-bond network... ResearchGate. [Link]
-
2D NMR spectrum of compound 12 A in TFA‐d. - ResearchGate. [Link]
-
Hughes JP, et al. Principles of early drug discovery. Br J Pharmacol. 2011;162(6):1239-1249. [Link]
-
Giraud S, et al. On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR. Magn Reson Chem. 2024. [Link]
-
Garavagno MA, et al. Toxicity and Physicochemical Properties of Trifluoroacetic Acid. Encyclopedia.pub. 2024. [Link]
-
Designing Oligo With Multiple Modifications - ELLA Biotech. [Link]
-
A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory - ChemRxiv. [Link]
-
TFA - Pharmaceutical Applications - Halocarbon. [Link]
-
Impact of TFA - A Review - GenScript. [Link]
-
The molecular structures and interactions in the SQ‐2TFA crystal. a,b)... - ResearchGate. [Link]
-
Califf RM. Use of Biomarkers in Drug Development for Regulatory Purposes. Clin Pharmacol Ther. 2018;103(5):751-753. [Link]
-
Schmidt N, et al. Complementary Dual Approach for In Silico Target Identification of Potential Pharmaceutical Compounds in Cystic Fibrosis. Int J Mol Sci. 2022;23(20):12443. [Link]
-
Insilico Medicine announces developmental candidate benchmarks and timelines for novel therapeutics discovered using generative AI - FirstWord Pharma. [Link]
-
OPPORTUNITIES FOR COMBINATION DRUG DEVELOPMENT - Friends of Cancer Research. [Link]
Sources
- 2. 2'-TFA-NH-dG | CymitQuimica [cymitquimica.com]
- 3. Synthesis and applications of oligonucleotides containing 2'-modified nucleosides - ePrints Soton [eprints.soton.ac.uk]
- 4. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA) - PubMed [pubmed.ncbi.nlm.nih.gov]
